An In-depth Technical Guide to [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine (CAS: 874623-48-0)
An In-depth Technical Guide to [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine (CAS: 874623-48-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine (CAS: 874623-48-0), a fluorinated phenoxyethylamine derivative. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules to propose its physicochemical properties, potential synthetic routes, purification strategies, and characterization methods. Furthermore, we explore its potential pharmacological relevance based on the known biological activities of analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, study, and potential applications of this and similar molecules in drug discovery and development.
Introduction: The Significance of Fluorinated Phenoxyethylamines
The phenoxyethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of pharmacological activities, including interactions with adrenergic and dopaminergic receptors.[3][4] The introduction of a fluorine atom onto the phenyl ring, as seen in [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine, is a common strategy in modern drug design.[5] Fluorination can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[6][7] This guide will delve into the specific attributes and potential of the title compound, leveraging established chemical principles and data from analogous structures.
Physicochemical Properties
While extensive experimental data for [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine is not publicly available, we can infer its key properties based on its structure and data from chemical suppliers.
| Property | Value / Information | Source |
| CAS Number | 874623-48-0 | [8][9] |
| Molecular Formula | C₉H₁₂FNO | [8][10] |
| Molecular Weight | 169.20 g/mol | [8][10] |
| Predicted Boiling Point | 246.6 ± 20.0 °C | [10] |
| Appearance | Likely a liquid at room temperature | Inferred |
| Hazard Classification | Irritant | [8] |
Proposed Synthetic Pathways
The synthesis of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine can be logically approached through a two-step process, beginning with the formation of a key intermediate followed by N-methylation.
Step 1: Synthesis of the Precursor - 2-(2-Fluorophenoxy)ethanol
A well-established method for forming the ether linkage is the Williamson Ether Synthesis .[8][9][11][12][13] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-fluorophenol would be deprotonated by a strong base to form the corresponding phenoxide, which then reacts with a 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol).
Experimental Protocol: Williamson Ether Synthesis of 2-(2-Fluorophenoxy)ethanol (Proposed)
-
Reaction Setup: To a solution of 2-fluorophenol in a suitable polar aprotic solvent (e.g., DMF or DMSO), add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Phenoxide: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium 2-fluorophenoxide.
-
Nucleophilic Substitution: Add 2-bromoethanol (or a similar 2-haloethanol) dropwise to the reaction mixture.
-
Reaction Progression: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-(2-fluorophenoxy)ethanol can be purified by flash column chromatography.
Step 2: N-Methylation via Reductive Amination
With the precursor alcohol in hand, the next stage involves its conversion to the target tertiary amine. A common and efficient method for this transformation is a two-step sequence involving oxidation to the corresponding aldehyde followed by reductive amination .[14][15][16][17][18]
First, 2-(2-fluorophenoxy)ethanol would be oxidized to 2-(2-fluorophenoxy)acetaldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation. The resulting aldehyde can then be reacted with methylamine in the presence of a reducing agent.
Experimental Protocol: Reductive Amination to Yield [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine (Proposed)
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Oxidation: Dissolve 2-(2-fluorophenoxy)ethanol in a suitable solvent (e.g., dichloromethane) and add a mild oxidizing agent (e.g., PCC). Stir at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of silica gel to remove the chromium salts and concentrate to obtain the crude 2-(2-fluorophenoxy)acetaldehyde.
-
Imine Formation and Reduction: In a one-pot procedure, dissolve the crude aldehyde in a solvent such as methanol or 1,2-dichloroethane. Add a solution of methylamine (e.g., as a solution in THF or as methylamine hydrochloride with a base).
-
Reduction: After stirring for a short period to allow for imine formation, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[14] These reagents are selective for the iminium ion over the aldehyde.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product can be purified by column chromatography.
Caption: Proposed two-step synthesis of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine.
Purification and Characterization
Purification Strategies
The purification of the final tertiary amine product may require specific techniques to remove unreacted starting materials and byproducts, such as the corresponding primary and secondary amines.
-
Column Chromatography: Flash chromatography on silica gel is a standard method. For amines, it is often beneficial to add a small amount of a basic modifier, like triethylamine, to the eluent to prevent tailing.[19] Alternatively, amine-functionalized silica can be used.[19]
-
Acid-Base Extraction: The basic nature of the amine allows for its separation from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., HCl) to protonate the amine, moving it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent.
-
Buffer-Assisted Separation: For mixtures of primary, secondary, and tertiary amines, a buffer-based extraction procedure can be employed to selectively separate them based on their differing pKa values.[10]
Spectroscopic Characterization (Predicted)
The structure of the synthesized [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine would be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons (integrating to 4H), two methylene groups of the ethyl chain (each integrating to 2H), and a methyl group (integrating to 3H). The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2-disubstituted (ortho) fluoro-phenyl group.
-
¹³C NMR: The spectrum would show the expected number of carbon signals, including those in the aromatic region, the two aliphatic carbons of the ethyl chain, and the N-methyl carbon.
-
¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (169.20 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for C-H (aliphatic and aromatic), C-O-C (ether), and C-N bonds. The absence of an N-H stretch would confirm the formation of a tertiary amine.
Potential Applications and Biological Relevance
While no specific biological activities have been reported for [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine, its structural features suggest potential applications in drug discovery, particularly in neuroscience.
-
Dopaminergic and Adrenergic Receptor Modulation: The phenoxyethylamine scaffold is a known template for dopaminergic agents.[3][4] It is plausible that this compound could exhibit affinity for dopamine and/or adrenergic receptors, making it a candidate for investigation in the context of neurological and psychiatric disorders.
-
Drug Discovery Building Block: This compound can serve as a valuable intermediate in the synthesis of more complex molecules. The fluorine atom provides a site for potential metabolic blocking and can enhance binding to target proteins through favorable electrostatic interactions.[5][6] The tertiary amine can be further functionalized or is a common feature in many centrally acting drugs. The structural similarity to the primary amine 2-(2-fluoro-phenoxy)-ethylamine, which is described as a useful inhibitor of herpes viruses, suggests another potential avenue for research.[20]
Caption: Logical relationships of structural features to potential applications.
Safety and Handling
[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine is classified as an irritant.[8] Based on the safety data for the parent compound, 2-phenoxyethylamine, it should be handled with care as it is considered corrosive and can cause severe skin burns and eye damage.[21][22]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[22]
Conclusion
[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine (CAS: 874623-48-0) is a compound of interest due to its fluorinated phenoxyethylamine structure, a motif commonly found in pharmacologically active molecules. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis, purification, and characterization based on well-established chemical principles and data from analogous compounds. Its potential as a modulator of CNS targets warrants further investigation, and it represents a valuable building block for the development of novel therapeutics. Researchers are encouraged to use this guide as a starting point for their investigations into this and related compounds, while always adhering to strict safety protocols.
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